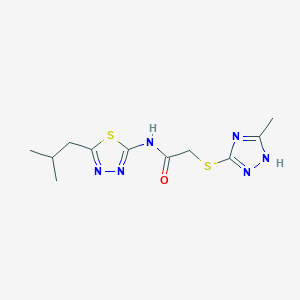
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H16N6OS2 and its molecular weight is 312.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that integrates the structural features of thiadiazoles and triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H13N3OS2 with a molecular weight of approximately 267.36 g/mol. Its structure features a thiadiazole ring substituted with an isobutyl group, and a triazole moiety linked via a thioether bond to an acetamide functional group.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and triazole exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various synthesized compounds in related studies ranged from 31.25 to 62.5 μg/mL against bacteria such as Escherichia coli and Staphylococcus aureus .
- The compound's structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively:
- Compounds similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide have shown IC50 values in the range of 4.37 to 8.03 μM against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) .
- Mechanisms attributed to their anticancer activity include inhibition of DNA synthesis and modulation of key signaling pathways involved in tumorigenesis .
Antiviral Activity
The antiviral properties of thiadiazole derivatives have also been explored:
- Studies have shown that certain derivatives can inhibit viral replication in cell lines infected with human T-cell lymphotropic virus type 1 (HTLV-1), indicating potential use in treating viral infections .
The biological activity of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide is primarily attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and phosphodiesterase, which are crucial in various biological processes.
- Interference with Nucleic Acid Synthesis : Its structure allows it to interact with nucleic acids, thereby inhibiting replication in microbial and cancerous cells.
- Receptor Modulation : The compound may act as an antagonist at specific receptors involved in cellular signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the synthesis and testing of thiadiazole derivatives:
Propiedades
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-6(2)4-9-15-17-11(20-9)13-8(18)5-19-10-12-7(3)14-16-10/h6H,4-5H2,1-3H3,(H,12,14,16)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELAUVHMCJHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














